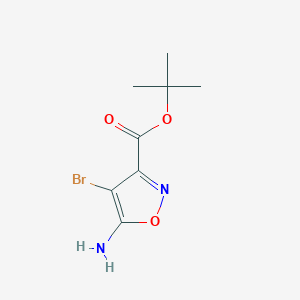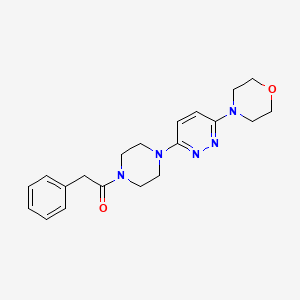![molecular formula C16H15NO2S B2896995 N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanecarboxamide CAS No. 1797190-78-3](/img/structure/B2896995.png)
N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring attached to a carboxamide group, with a benzoylthiophene moiety linked via a methylene bridge. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzoylthiophene intermediate, which can be achieved through the Friedel-Crafts acylation of thiophene with benzoyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with cyclopropanecarboxamide in the presence of a suitable base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl or thiophene moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiophene or benzoyl derivatives.
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanecarboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The thiophene ring may interact with biological receptors or enzymes, modulating their activity. Additionally, the cyclopropane ring can confer rigidity to the molecule, enhancing its binding affinity to target sites.
Comparison with Similar Compounds
Similar Compounds
- N-((5-bromothiophen-2-yl)methyl)cyclopropanecarboxamide
- N-((5-methylthiophen-2-yl)methyl)cyclopropanecarboxamide
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanecarboxamide is unique due to the presence of the benzoyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-15(11-4-2-1-3-5-11)14-9-8-13(20-14)10-17-16(19)12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNUZKAHYRAUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2896914.png)


![7-[(2-Chlorophenyl)methyl]-8-(2,3-dihydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2896919.png)
![2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline](/img/structure/B2896921.png)
![1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2896922.png)
![(2E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2896928.png)
![Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride](/img/structure/B2896929.png)


![3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B2896933.png)


